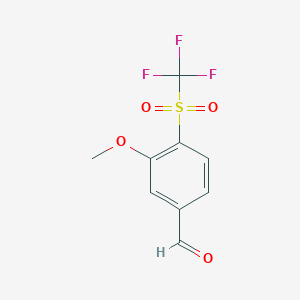
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethanesulfonyl group (-SO2CF3) attached to a benzaldehyde core
Métodos De Preparación
The synthesis of 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde exerts its effects is primarily through its reactivity with various molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the benzaldehyde core, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications .
Comparación Con Compuestos Similares
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde can be compared with similar compounds such as:
3-Methoxy-4-fluorobenzaldehyde: Similar in structure but with a fluorine atom instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-(methylsulfonyl)benzaldehyde: Features a methylsulfonyl group instead of the trifluoromethanesulfonyl group. The uniqueness of this compound lies in the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
190786-10-8 |
|---|---|
Fórmula molecular |
C9H7F3O4S |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
3-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O4S/c1-16-7-4-6(5-13)2-3-8(7)17(14,15)9(10,11)12/h2-5H,1H3 |
Clave InChI |
DJEORXFGOZPZGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


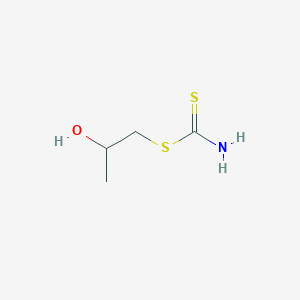
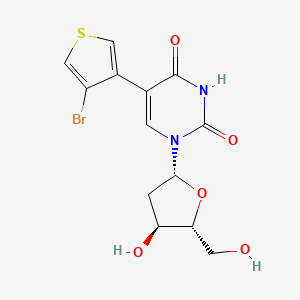
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

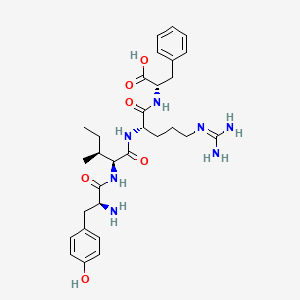
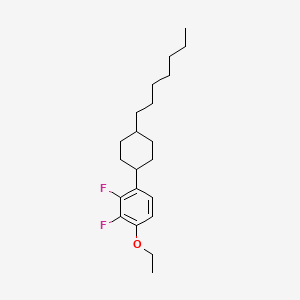
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
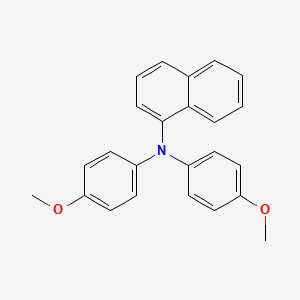
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
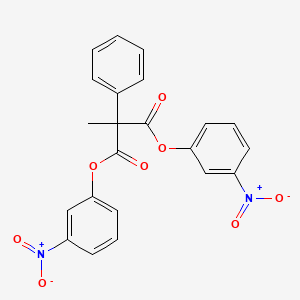
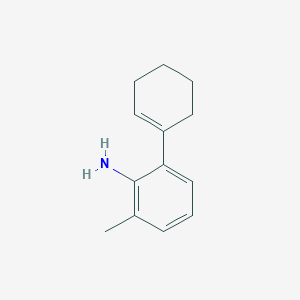
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
